molecular formula C18H20N2O2S B2440947 N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207009-03-7

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2440947
CAS No.: 1207009-03-7
M. Wt: 328.43
InChI Key: WWHKRSRSHBATEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a chemical compound of significant research interest due to its unique molecular structure, which incorporates both phenethyl and thiophene-derived cyclopropylmethyl groups linked by an oxalamide core. The oxalamide functional group is a known pharmacophore present in various biologically active molecules, suggesting potential for diverse investigative applications . The phenethylamine moiety is a common structural feature in many compounds that interact with neurological targets, and modifications to the nitrogen substituent can profoundly influence binding affinity and functional activity at receptors such as the opioid receptors . Concurrently, the (1-(thiophen-2-yl)cyclopropyl)methyl group introduces a sulfur-containing heterocycle. Thiophene rings are privileged structures in medicinal and agricultural chemistry, often contributing to potent fungicidal activities and are frequently explored in the development of new agrochemical agents . As such, this hybrid molecule may be of value in multiple research domains, including neuroscience and antifungal agent discovery. Researchers are encouraged to investigate its precise mechanism of action and specific research applications further. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-16(19-11-8-14-5-2-1-3-6-14)17(22)20-13-18(9-10-18)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKRSRSHBATEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

    Thiophene Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride derivative and the amine groups of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenethyl group.

Scientific Research Applications

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring and cyclopropyl group may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-bis(thiophen-2-ylmethyl)oxalamide
  • N1-(2-pyridylmethyl)-N2-(2-methylnaphthyl)oxalamide

Uniqueness

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to its combination of a phenethyl group, a thiophene ring, and a cyclopropyl group. This structural arrangement provides distinct chemical properties and potential biological activities compared to other oxalamide derivatives.

Biological Activity

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a unique structural arrangement, characterized by:

  • Phenethyl group : Enhances lipophilicity and potential receptor interactions.
  • Cyclopropyl group : Imparts rigidity and may influence binding affinity to biological targets.
  • Thiophene ring : Known for its electron-rich properties, which can play a crucial role in biological interactions.
  • Oxalamide linkage : Often associated with biological activity in various compounds.

The mechanism of action for this compound involves its interaction with specific biological targets. The compound may modulate enzyme activity or receptor function through the following pathways:

  • Enzyme Inhibition : The oxalamide moiety can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The structural features allow binding to various receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on oxalamide derivatives highlighted their potential as antibacterial agents against resistant strains of bacteria .

Anticancer Properties

The compound's ability to target specific cellular pathways suggests potential anticancer activity:

  • Cell Line Studies : Preliminary studies have shown that oxalamide derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation .

Case Studies

  • Oxalamide Derivatives as HIV Entry Inhibitors
    • Research has focused on oxalamide derivatives as inhibitors of HIV entry by targeting the gp120 protein. These compounds have shown promise in blocking viral entry, indicating potential therapeutic applications in HIV treatment .
  • Antibacterial Activity Evaluation
    • A series of experiments demonstrated that structurally related compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, emphasizing the role of the thiophene ring in enhancing activity .

Data Tables

Biological ActivityCompoundTargetEffect
AntimicrobialN1-phenethyl-N2...Bacterial EnzymesInhibition
AnticancerN1-phenethyl-N2...Cancer Cell LinesInduction of Apoptosis
HIV Entry InhibitionOxalamide Derivativesgp120 ProteinBlocking Viral Entry

Q & A

Q. What are the established synthetic routes for N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Thiophene Functionalization : Introduce the cyclopropylmethyl group to the thiophene ring via [2+1] cyclopropanation using diethylzinc and diiodomethane under inert conditions .

Oxalamide Coupling : React the phenethylamine moiety with the cyclopropane-thiophene intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

  • Critical Parameters :

  • Temperature control (<10°C) during coupling to prevent epimerization .

  • Solvent choice (e.g., DMF for solubility vs. THF for easier purification) .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

    • Table 1: Key Reaction Conditions for Analogous Oxalamides
StepReagents/ConditionsYield RangeAnalytical ValidationReference
CyclopropanationDiethylzinc, CH₂I₂, −10°C, anhydrous THF50–65%GC-MS, [¹H NMR]
Amide CouplingEDCI, HOBt, DMF, 0°C, 12 hr60–75%HPLC (≥95% purity), [¹³C NMR]

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify cyclopropane protons (δ 0.5–1.5 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ matching theoretical mass .
  • X-ray Crystallography : Resolve 3D conformation, particularly cyclopropane-thiophene spatial orientation .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 vs. HeLa) to rule out cell-line-specific artifacts .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophore contributions .
  • Assay Condition Optimization : Adjust pH (e.g., 7.4 vs. 6.5 for tumor microenvironments) and serum content to mimic physiological contexts .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to potential targets (e.g., kinases, GPCRs). Focus on cyclopropane-thiophene hydrophobic interactions and oxalamide hydrogen bonding .

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, ion concentration) .

  • Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro IC₅₀ values from enzyme assays .

    • Table 2: Computational Predictions for Analogous Compounds
Target ProteinDocking Score (ΔG, kcal/mol)Predicted Binding SiteExperimental IC₅₀ (µM)Reference
EGFR Kinase−9.2ATP-binding pocket0.45 ± 0.12
5-HT₂A Receptor−7.8Transmembrane helix bundle12.3 ± 3.5

Mechanistic and Contradiction Analysis

Q. Why does this compound exhibit variable solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Polar Solubility : The oxalamide group enhances water solubility via hydrogen bonding (logP ~2.5), but the cyclopropane-thiophene moiety introduces hydrophobicity. Use COSMO-RS simulations to predict solvent interactions .
  • Experimental Validation : Measure solubility in DMSO (high) vs. PBS (low) and correlate with partition coefficients (logD) .

Q. How to address discrepancies in reported cytotoxicity data?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) and apply statistical weighting for assay type (e.g., MTT vs. resazurin) .
  • Replicate Studies : Standardize protocols (e.g., 48-hr exposure, 10% FBS) across labs to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.